molecular formula C24H34N2O B12414611 Bepridil-d5

Bepridil-d5

Cat. No.: B12414611
M. Wt: 371.6 g/mol
InChI Key: UIEATEWHFDRYRU-KVKRPVSRSA-N
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Description

Bepridil-d5 is a deuterated form of Bepridil, a long-acting, non-selective calcium channel blocker with significant anti-anginal activity. It is known for its ability to produce significant coronary vasodilation and modest peripheral effects. This compound is used in scientific research to study the pharmacokinetics and metabolism of Bepridil, as the deuterium atoms can provide insights into the drug’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bepridil-d5 involves the incorporation of deuterium atoms into the Bepridil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Bepridil molecule are replaced with deuterium atoms under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final deuteration. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bepridil-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Bepridil-d5 has a wide range of scientific research applications, including:

    Chemistry: Used to study the reaction mechanisms and kinetics of Bepridil.

    Biology: Employed in metabolic studies to understand the behavior of Bepridil in biological systems.

    Medicine: Investigated for its potential therapeutic effects and interactions with other drugs.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Bepridil-d5 exerts its effects by inhibiting both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle. It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels. This inhibition reduces the transmembrane influx of calcium ions into cardiac and vascular smooth muscle, leading to coronary vasodilation and reduced heart rate and arterial pressure.

Comparison with Similar Compounds

Bepridil-d5 can be compared with other calcium channel blockers, such as:

  • Diltiazem Hydrochloride
  • Nifedipine
  • Verapamil Hydrochloride

Uniqueness

This compound is unique due to its non-selective action on calcium channels and its ability to inhibit both receptor-operated and voltage-operated calcium channels. This distinguishes it from other calcium channel blockers, which may have more selective actions.

Similar Compounds

Similar compounds include:

  • Amiodarone : Another calcium channel blocker with anti-arrhythmic properties.
  • Verapamil : A selective calcium channel blocker used to treat hypertension and angina.
  • Nifedipine : A calcium channel blocker primarily used for hypertension and angina.

Properties

Molecular Formula

C24H34N2O

Molecular Weight

371.6 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentadeuterio-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3/i4D,7D,8D,13D,14D

InChI Key

UIEATEWHFDRYRU-KVKRPVSRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CC=C2)CC(COCC(C)C)N3CCCC3)[2H])[2H]

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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